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Compound of Interest

Compound Name: Methyl 2-(octyloxy)benzoate
CAS No.: 255062-85-2
Cat. No.: B1587629

Get Quote

Executive Summary

This technical guide provides a comprehensive mechanistic analysis of the Electron lonization
(El) mass spectrometry fragmentation of Methyl 2-(octyloxy)benzoate. Designed for analytical
chemists and drug development professionals, this document moves beyond simple peak
identification to explore the thermodynamic drivers and kinetic pathways governing the
fragmentation.

The fragmentation of this molecule is dominated by two distinct mechanistic phenomena:
* McLafferty-type Rearrangement of the octyl ether chain.

e The "Ortho Effect" characteristic of 1,2-disubstituted aromatic esters.

Structural Context & Physicochemical Properties

Understanding the fragmentation begins with the structural constraints of the analyte.
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Context for Mass

Property Value
Spectrometry
Ortho-substituted benzoate
IUPAC Name Methyl 2-(octyloxy)benzoate
ester.
High carbon count suggests
significant isotopic
Formula contributions (
)[1]
Molecular lon (
Molecular Weight 264.36 g/mol

) at m/z 264.

The ether oxygen and ester
1. Methyl Ester2.[2][3] Phenyl

Ether3.[2][4][5] Octyl Chain (

carbonyl are in an ortho
Key Functional Groups relationship, facilitating specific
) hydrogen transfer

mechanisms.

Experimental Methodology (GC-MS)

To reproduce the fragmentation patterns described below, the following experimental conditions
are recommended. These parameters ensure sufficient thermal stability for the parent ion while
maximizing the diagnostic fragment yield.

Protocol: Data Acquisition

o Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane
(DCM) or Hexane.

« Inlet Conditions: Splitless injection at 250°C. High temperature is required to volatilize the
lipophilic octyl chain but must be controlled to prevent thermal degradation prior to ionization.

e Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID.

 lonization Source: Electron Impact (El) at 70 eV.
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o Note: 70 eV is the standard potential for library matching (NIST/Wiley). Lower potentials
(e.g., 20 eV) may enhance the molecular ion (

) abundance but will suppress diagnostic lower-mass fragments.

e Scan Range:m/z 40 — 300.

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 2-(octyloxy)benzoate is characterized by a "stripping" sequence
where the lipophilic tail is removed first, followed by the degradation of the salicylate core.

The Molecular lon ( : m/z 264)

The molecular ion is visible but typically of low intensity (<10% relative abundance). The long
alkyl chain adds degrees of freedom that rapidly distribute internal energy, promoting fast
fragmentation.

Primary Pathway: Alkene Elimination (The "Ether"
Rearrangement)

Transition: m/z 264

m/z 152

The most dominant feature of the spectrum is the loss of the octyl chain. This does not occur
via simple homolytic cleavage (which would generate an unstable radical). Instead, it proceeds
via a six-membered transition state rearrangement (analogous to the McLafferty
rearrangement).[6][7]

e Mechanism: A

-hydrogen from the octyl chain transfers to the ether oxygen (or the ring carbon), leading to
the elimination of a neutral 1-octene molecule (

, 112 Da).

o Result: This generates the radical cation of Methyl Salicylate (m/z 152).
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e Diagnostic Value: The peak at m/z 152 is often the Base Peak (100% abundance) or a major
peak, serving as a marker for the "salicylate core."

Secondary Pathway: The Ortho Effect

Transition: m/z 152

m/z 120

Once the methyl salicylate ion (m/z 152) is formed, the proximity of the hydroxyl group (formed
from the ether rearrangement) and the carbomethoxy group (ester) triggers the Ortho Effect.

e Mechanism: The phenolic hydrogen is transferred to the methoxy oxygen of the ester. This
facilitates the elimination of a neutral methanol molecule (

, 32 Da).
e Result: Formation of a ketene-like ion at m/z 120. This transition (152

120) is pathognomonic for ortho-hydroxy benzoates (salicylates). Meta- or para-isomers do
not exhibit this loss of methanol as readily.[8]

Terminal Fragmentation

Transition: m/z 120

m/z 92

The ion at m/z 120 loses carbon monoxide (CO, 28 Da) to form a cyclopentadienyl radical
cation at m/z 92.

Diagnostic lons Summary
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m/z (Mass-to-

lon Identity

Mechanism of

Relative

Charge) Formation Abundance (Est.)
Molecular lon ( lonization of parent
264 Low (<10%)
) molecule
Loss of Octene (
152 Methyl Salicylate lon High / Base Peak
) via rearrangement
) Double H-transfer /
121 Protonated Salicylate ] Moderate
Abstraction
Loss of Methanol (
120 Ketene lon ) from m/z 152 (Ortho High
Effect)
) Loss of CO from m/z
92 Cyclopentadiene lon Moderate
120
Loss of HC
65 Low

CH from m/z 91/92

Visualizing the Fragmentation Pathway[6][9][10][11]

The following diagram illustrates the connectivity and mass losses described above.

© 2026 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular lon (M+)

m/iz 264 Loss of CO

(-28 Da)

[C16H2403]+.

Loss of 1-Octene
(C8H16, -112 Da)
6-Membered Transition State

Rearrangement

Methyl Salicylate lon

m/z 152
[C8H8O3]+.

Ortho Effect
Loss of Methanol
(CH30H, -32 Da)

Elimination

Ketene lon
m/z 120
[C7TH402]+.

Ring Contraction

Cyclopentadienyl lon

m/z 92
[C6H40]+.

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for Methyl 2-(octyloxy)benzoate showing the
primary rearrangement of the octyl chain followed by the ortho-effect driven loss of methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1587629/docs#mass-spectrometry-
fragmentation-pattern-of-methyl-2-octyloxy-benzoate-a-mechanistic-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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